4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl and difluorophenyl groups attached to an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the octahydroquinoline core, followed by the introduction of the chlorophenyl and difluorophenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents on the aromatic rings.
Scientific Research Applications
4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)SULFONYL-N-(2,4-DIFLUOROPHENYL)-3-METHYL-2-THIOPHENECARBOXAMIDE: This compound shares similar aromatic substituents but differs in its core structure and functional groups.
(4-CHLOROPHENYL)(2,4-DIFLUOROPHENYL)METHYLAMINE: Another related compound with similar aromatic groups but a different core structure.
Uniqueness
4-(4-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its specific combination of chlorophenyl and difluorophenyl groups attached to an octahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H20ClF2NO2 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(2,4-difluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H20ClF2NO2/c1-23(2)11-19-22(20(28)12-23)16(13-3-5-14(24)6-4-13)10-21(29)27(19)18-8-7-15(25)9-17(18)26/h3-9,16H,10-12H2,1-2H3 |
InChI Key |
YVVZILFNELWVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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